Camphene
Overview
Description
Camphene is a naturally occurring bicyclic monoterpene with the chemical formula C₁₀H₁₆ . It is a colorless, crystalline compound with a distinctive, pungent odor reminiscent of fir needles, nutmeg, and other plant species . This compound is found in various essential oils, including those from coniferous trees, camphor trees, and herbs like rosemary and sage . It is insoluble in water but soluble in organic solvents such as ethanol, diethyl ether, and chloroform .
Preparation Methods
Synthetic Routes and Reaction Conditions: Camphene is primarily synthesized through the isomerization of alpha-pinene. This process involves the rearrangement of alpha-pinene in the presence of a titanium oxide hydrate catalyst under heat . The reaction is typically carried out by refluxing alpha-pinene until its content in the reaction mixture is reduced to about 3% by weight. The rearrangement is then completed in a secondary reaction at a temperature below 160°C .
Industrial Production Methods: Industrial production of this compound also relies on the isomerization of alpha-pinene. The process involves using a solid acid catalyst, such as titanium dioxide, to facilitate the rearrangement . This method is efficient and reduces the formation of polymeric by-products, thereby increasing the yield of this compound .
Chemical Reactions Analysis
Types of Reactions: Camphene undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using reagents like potassium permanganate or chromic acid to form camphor.
Substitution: this compound can undergo halogenation reactions with reagents like chlorine or bromine to form halogenated derivatives.
Major Products Formed:
Oxidation: Camphor
Reduction: Isoborneol
Substitution: Halogenated this compound derivatives
Scientific Research Applications
Camphene has a wide range of scientific research applications across various fields:
Chemistry:
Biology:
Medicine:
- Studied for its cardioprotective effects in myocardial ischemia/reperfusion injury .
- Explored for its hypolipidemic action, which involves reducing cholesterol and triglyceride levels .
Industry:
Mechanism of Action
Camphene exerts its effects through various molecular targets and pathways:
Hypolipidemic Action:
- This compound affects the expression of sterol regulatory element-binding protein 1 (SREBP-1) and microsomal triglyceride transfer protein (MTP), leading to reduced cholesterol and triglyceride levels .
- It upregulates SREBP-1 expression and inhibits MTP, which helps in maintaining lipid homeostasis .
Cardioprotective Effects:
Comparison with Similar Compounds
Camphene is similar to other monoterpenes such as alpha-pinene, beta-pinene, and limonene. it has unique properties that distinguish it from these compounds:
Alpha-Pinene:
- Both this compound and alpha-pinene are found in coniferous trees and have similar chemical structures. this compound is produced through the isomerization of alpha-pinene .
Beta-Pinene:
- Like this compound, beta-pinene is a monoterpene found in essential oils. beta-pinene has a different chemical structure and distinct aroma .
Limonene:
- Limonene is another monoterpene with a citrus scent, commonly found in citrus fruits. Unlike this compound, limonene is not typically used in the synthesis of camphor .
This compound’s unique properties, such as its distinct aroma and potential therapeutic benefits, make it a valuable compound in various applications.
Properties
IUPAC Name |
2,2-dimethyl-3-methylidenebicyclo[2.2.1]heptane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16/c1-7-8-4-5-9(6-8)10(7,2)3/h8-9H,1,4-6H2,2-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRPUJAZIXJMDBK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC(C2)C1=C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16 | |
Record name | CAMPHENE | |
Source | CAMEO Chemicals | |
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Related CAS |
35138-79-5 | |
Record name | Bicyclo[2.2.1]heptane, 2,2-dimethyl-3-methylene-, dimer | |
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DSSTOX Substance ID |
DTXSID8026488 | |
Record name | Camphene | |
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Molecular Weight |
136.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Camphene appears as a colorless to white crystalline solid with an insipid camphor-like odor. Dust and crystals are irritants to the eyes, nose and throat. Emits flammable vapors when heated. Emits acrid smoke and irritating fumes at high temperature. Used for the manufacture of synthetic camphor., Other Solid; Pellets or Large Crystals, Colorless solid; Insoluble in water; [Hawley] White solid; Insoluble in water; [MSDSonline], COLOURLESS SOLID IN VARIOUS FORMS WITH CHARACTERISTIC ODOUR., Colourless crystalline solid; mild, oil-camphoraceous aroma | |
Record name | CAMPHENE | |
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Record name | Camphene | |
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Boiling Point |
310 °F at 760 mmHg (USCG, 1999), 161 °C /camphene, (+); 158 °C /camphene, (-)/, 156-160 °C | |
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Flash Point |
92 °F (USCG, 1999), The Guide in the Emergency Response Guidebook is for "Flammable solid, organic, n.o.s." 26 °C, 42 °C (open cup); 33 °C (closed cup), 108 °F Open cup; 92 °F closed cup, 26 °C c.c. | |
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Record name | Camphene | |
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Solubility |
In water, 4.6 mg/L at 25 °C, In water, 4.2 mg/L, Soluble in ether; slightly soluble in alcohol, Solubility in water, g/100ml at 20 °C: 0.0004 (very poor), Insoluble in water; soluble in oils, Soluble (in ethanol) | |
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Density |
0.87 at 59 °F (USCG, 1999) - Less dense than water; will float, 0.839 g/mL at 20 °C, 0.87 g/cm³, Relative density of the vapour/air-mixture at 20 °C (air = 1): 1.01 | |
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Vapor Density |
Relative vapor density (air = 1): 4.7 | |
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Vapor Pressure |
2.5 [mmHg], 2.5 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 0.4 | |
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Color/Form |
Colorless crystals | |
CAS No. |
79-92-5 | |
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Melting Point |
122 °F (USCG, 1999), 52 °C, Melting point: 46 °C /Technical product/, Melting point: 51.5 °C; specific gravity: 0.879 @ 20 °C/4 °C /dl-Form/, 46 °C | |
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Record name | CAMPHENE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1704 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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